![molecular formula C20H21N3O3S B4832230 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4832230.png)
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine
Overview
Description
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine, also known as TIPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has gained attention due to its promising pharmacological properties.
Mechanism of Action
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine acts as a selective mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to the release of endogenous opioids such as endorphins, which produce analgesic effects. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood and anxiety.
Biochemical and physiological effects:
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been shown to have anxiolytic and antidepressant properties, which may be attributed to its ability to modulate the activity of the serotonin and norepinephrine systems.
Advantages and Limitations for Lab Experiments
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has several advantages as a research tool. It is a highly selective mu-opioid receptor agonist, which allows for the study of the mu-opioid receptor without the confounding effects of other opioid receptors. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has some limitations as a research tool. It has not been extensively studied in humans, which limits its potential clinical applications. Additionally, 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine may have off-target effects that are not yet fully understood.
Future Directions
There are several potential future directions for research on 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine. One area of interest is the development of 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine analogs that have improved pharmacological properties. Another area of interest is the investigation of 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine's potential as a treatment for substance abuse disorders. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine.
Scientific Research Applications
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been studied extensively for its potential use as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of various conditions such as pain, anxiety, and depression. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been shown to have anxiolytic and antidepressant properties, which may be attributed to its ability to modulate the activity of the serotonin and norepinephrine systems.
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-20(23-10-8-22(9-11-23)17-5-2-1-3-6-17)15-25-14-16-13-18(26-21-16)19-7-4-12-27-19/h1-7,12-13H,8-11,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUMZROIQNRFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COCC3=NOC(=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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